![molecular formula C7H4BrF3 B2927319 1-[Bromo(difluoro)methyl]-4-fluorobenzene CAS No. 2287300-31-4](/img/structure/B2927319.png)

1-[Bromo(difluoro)methyl]-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

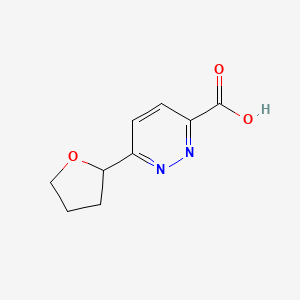

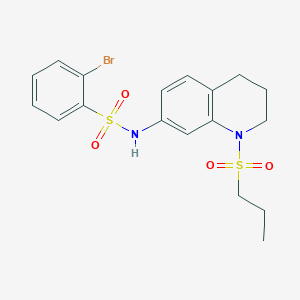

1-[Bromo(difluoro)methyl]-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It undergoes lithiation exclusively at the position having two adjacent halogen substituents .

Synthesis Analysis

The synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene involves lithiation exclusively at the position having two adjacent halogen substituents . It is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis

The molecular structure of 1-[Bromo(difluoro)methyl]-4-fluorobenzene can be represented as FC(F)c1ccc(Br)cc1 . The empirical formula is C7H5BrF2 and the molecular weight is 207.02 .Chemical Reactions Analysis

1-[Bromo(difluoro)methyl]-4-fluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid . It is a standard substrate for cross-coupling reactions .Physical And Chemical Properties Analysis

1-[Bromo(difluoro)methyl]-4-fluorobenzene is a liquid with a refractive index of n20/D 1.514 and a density of 1.604 g/mL at 25 °C . It has a molecular weight of 207.02 .Aplicaciones Científicas De Investigación

Organometallic Chemistry and Catalysis

Fluorobenzenes like 1-[Bromo(difluoro)methyl]-4-fluorobenzene are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly binding to metal centers. This allows their use as non-coordinating solvents or easily displaced ligands in the formation of well-defined complexes. Such compounds are explored for C-H and C-F bond activation reactions, presenting opportunities for their exploitation in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

The electrochemical fluorination process has been studied for halobenzenes, including derivatives similar to 1-[Bromo(difluoro)methyl]-4-fluorobenzene. These studies focus on understanding the side reactions and the formation mechanism of fluorinated products, contributing to the optimization of electrochemical fluorination techniques for aromatic compounds (Horio et al., 1996).

Molecular Interaction Studies

Research on fluorobenzenes includes investigating C−H···F interactions in crystal structures to understand the weak acceptor capabilities of the C−F group. Such studies are critical for designing materials and compounds with desired physical and chemical properties (Thalladi et al., 1998).

Synthesis and Radiochemical Applications

Studies have compared pathways to synthesize no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound structurally related to 1-[Bromo(difluoro)methyl]-4-fluorobenzene. Such compounds are important for 18F-arylation reactions in the synthesis of radiopharmaceuticals, showcasing the relevance of these compounds in medical research and application (Ermert et al., 2004).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes by microbial strains highlights the environmental and ecological aspects of handling such compounds. These studies explore the microbial degradation pathways, contributing to our understanding of environmental remediation processes (Moreira et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

1-[bromo(difluoro)methyl]-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-7(10,11)5-1-3-6(9)4-2-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJGEBWVNMHZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2927239.png)

![2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2927243.png)

![N-(3-chloro-4-methylphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2927245.png)

![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927246.png)

![5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2927249.png)

![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)

![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)

![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)